molecular formula C40H54N8O7 B8069812 cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val]

cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val]

Cat. No.: B8069812
M. Wt: 758.9 g/mol
InChI Key: JLLVQPKAQVOYFS-MQYITKHDSA-N
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Description

Cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val] is a cyclic peptide composed of several amino acids Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val] typically involves the cyclization of a linear peptide precursor. The process begins with the solid-phase peptide synthesis (SPPS) of the linear peptide, followed by cyclization under specific conditions. The cyclization can be achieved through various methods, including:

    Head-to-tail cyclization: This involves the formation of a peptide bond between the N-terminal and C-terminal ends of the linear peptide.

    Side-chain cyclization: This method involves the formation of a bond between the side chains of amino acids within the peptide sequence.

Industrial Production Methods

Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, followed by cyclization in solution. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yields and purity. Purification is typically done using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents and nucleophiles.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val] has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its stability and resistance to enzymatic degradation.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val] involves its interaction with specific molecular targets. The cyclic structure allows for precise binding to target proteins or receptors, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Gly-Phe): A cyclic dipeptide with different amino acid composition.

    Cyclo(Trp-Tyr): Another cyclic dipeptide with distinct properties.

    Cyclo(Trp-Trp): Known for its unique electronic structure and stability.

Uniqueness

Cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val] stands out due to its specific amino acid sequence and the presence of both D- and L-amino acids, which can confer unique structural and functional properties. Its stability and resistance to enzymatic degradation make it particularly valuable for various applications.

Properties

IUPAC Name

(3R,6R,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30?,31-,33?,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLVQPKAQVOYFS-MQYITKHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)NC(C(=O)NC(C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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